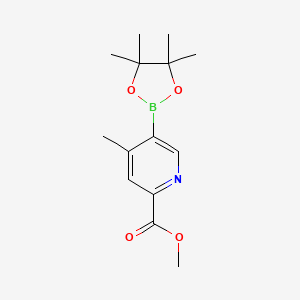

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Übersicht

Beschreibung

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is an organic compound that features a pyridine ring substituted with a boronate ester group and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves the following steps:

Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between a halogenated pyridine derivative and bis(pinacolato)diboron.

Esterification: The carboxylate ester group is introduced via esterification of the corresponding carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the borylation step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

Oxidation: 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid.

Suzuki-Miyaura Coupling: Various biaryl or styrene derivatives depending on the halide used.

Hydrolysis: 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid.

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Catalysis: Acts as a reagent in various catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds due to its ability to form stable boron-containing structures.

Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

Material Science: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its boronate ester functionality.

Wirkmechanismus

The mechanism of action of Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate in chemical reactions typically involves the activation of the boronate ester group. This activation facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Bis(pinacolato)diboron

Comparison: Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to the presence of both a pyridine ring and a carboxylate ester group, which provide additional sites for functionalization and reactivity compared to simpler boronate esters. This makes it particularly valuable in the synthesis of more complex molecules and in applications requiring specific functional groups.

Biologische Aktivität

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (CAS No. 2223027-29-8) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources of research.

- Molecular Formula : C12H18BNO4S

- Molecular Weight : 283.15 g/mol

- Appearance : White to almost white powder or crystalline form

- Purity : Minimum 98% .

Biological Activities

-

Anticancer Activity :

- Preliminary studies suggest that methyl derivatives of pyridine compounds exhibit significant cytotoxic effects against several cancer cell lines. For example, IC50 values in MCF-7 and MDA-MB-231 breast cancer cells were reported to be in the range of 0.87–12.91 μM .

- The compound may induce apoptosis through caspase activation pathways, enhancing its potential as an anticancer agent.

- Anti-inflammatory Properties :

- Antioxidant Activity :

Study 1: Anticancer Efficacy

A study was conducted to evaluate the anticancer efficacy of various methyl pyridine derivatives against breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation with significant apoptosis induction at higher concentrations.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Methyl 4-methyl-5-(boron) | MCF-7 | 0.87 | Apoptosis via caspase activation |

| Methyl 4-methyl-5-(boron) | MDA-MB-231 | 1.75 | Inhibition of cell cycle progression |

Study 2: Anti-inflammatory Effects

In another investigation focusing on neuroinflammation, the compound was tested on BV2 microglial cells stimulated with LPS (lipopolysaccharide). The findings revealed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound | 50 | 70 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create new pharmaceuticals with enhanced efficacy. The compound is particularly valuable in the development of targeted therapies for various diseases due to its ability to facilitate carbon-carbon bond formation through reactions such as the Suzuki-Miyaura cross-coupling reaction .

Case Study: Drug Development

In a study focusing on drug discovery, researchers utilized this compound as an intermediate in synthesizing novel anti-cancer agents. The incorporation of the boronate ester group improved the reactivity and selectivity of the final products, demonstrating its utility in pharmaceutical applications .

Materials Science

In materials science, this compound is employed in developing advanced materials such as polymers and coatings. Its incorporation enhances specific chemical properties like durability and thermal stability. These attributes are crucial for applications in electronics and protective coatings.

The compound acts as a ligand in catalytic processes, significantly improving reaction rates and selectivity in various chemical transformations. This property is essential for efficient industrial processes where optimizing yield and minimizing by-products are critical.

Example: Catalytic Reactions

In catalytic systems involving palladium catalysts, this compound has been shown to enhance the efficiency of cross-coupling reactions by stabilizing intermediates and promoting faster reaction kinetics .

Bioconjugation

The compound also plays a significant role in bioconjugation techniques. It facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for drug delivery systems and diagnostic applications.

Application in Diagnostics

Research indicates that utilizing this compound in bioconjugation processes enhances the targeting capabilities of diagnostic agents in imaging studies. The boronate ester group provides a reactive site for conjugation with various biomolecules such as antibodies or peptides .

Eigenschaften

IUPAC Name |

methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-9-7-11(12(17)18-6)16-8-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHSCVVLWWLIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.